N-Biotinyl-4-aminobenzoic acid

Catalog No.
S1893778
CAS No.
6929-40-4
M.F
C17H21N3O4S
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Biotinyl-4-aminobenzoic acid

CAS Number

6929-40-4

Product Name

N-Biotinyl-4-aminobenzoic acid

IUPAC Name

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1

InChI Key

PVMDAMXGKHIMSQ-YDHLFZDLSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Synonyms

B-PABA, biot-PAB, N-biotinyl-4-aminobenzoic acid

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Biotinidase assays measure the activity of an enzyme called biotinidase. Biotinidase plays a critical role in human metabolism by recycling biotin, a vitamin essential for many cellular functions. )

  • Substrate for Biotinidase: N-Biotinyl-PABA acts as a substrate for biotinidase. In simpler terms, it's the molecule that the enzyme acts upon. Cayman Chemical
  • Cleavage by Biotinidase: During the assay, biotinidase cleaves (breaks) the bond between biotin and PABA in the N-Biotinyl-PABA molecule. Sigma-Aldrich:
  • PABA Detection: Following cleavage, the released PABA can be measured using specific methods, allowing researchers to quantify biotinidase activity in a sample.

By measuring biotinidase activity, scientists can gain insights into various aspects of health and disease. For instance, biotinidase deficiency is a rare genetic disorder where the body doesn't produce enough functional biotinidase. N-Biotinyl-PABA containing assays can be used to diagnose this condition. )

N-Biotinyl-4-aminobenzoic acid is a bioconjugate compound formed by the attachment of biotin to para-aminobenzoic acid. Its chemical formula is C17H21N3O4S, and it is also known by several synonyms, including N-(+)-Biotinyl-4-aminobenzoic acid. This compound plays a significant role in biochemical assays and applications due to its ability to serve as a substrate for biotinidase, an enzyme that catalyzes the hydrolysis of biotin amides to release free biotin and para-aminobenzoic acid in biological systems .

B-PABA does not possess any inherent biological activity. Its primary function is as a substrate for biotinidase. Biotinidase is an enzyme found in lysosomes, cellular compartments responsible for waste degradation. Biotinidase recycles biotin by cleaving it from molecules it's attached to, allowing it to be reused []. B-PABA mimics a natural biotinylated molecule, allowing scientists to measure biotinidase activity indirectly through the released PABA [].

Primarily involving enzymatic hydrolysis. When acted upon by biotinidase, it releases biotin and para-aminobenzoic acid as products. This reaction can be quantitatively analyzed through various methods, including fluorescent and colorimetric assays, making it useful in studying biotin metabolism and related disorders .

The biological activity of N-Biotinyl-4-aminobenzoic acid is closely linked to its function as a substrate for biotinidase. Biotin itself is an essential coenzyme involved in several carboxylation reactions critical for metabolism. It also plays a role in gene regulation through histone modification. The availability of biotin released from N-Biotinyl-4-aminobenzoic acid is vital for various physiological processes, including fatty acid synthesis and gluconeogenesis .

N-Biotinyl-4-aminobenzoic acid can be synthesized through several methods, typically involving the coupling of biotin with para-aminobenzoic acid. One common approach is the use of peptide coupling reagents that facilitate the formation of amide bonds between the carboxylic group of para-aminobenzoic acid and the amine group of biotin. The synthesis process may include purification steps such as chromatography to isolate the desired compound from byproducts .

N-Biotinyl-4-aminobenzoic acid has various applications in biochemical research:

  • Enzyme Assays: It serves as a substrate in assays for biotinidase activity, helping to diagnose biotinidase deficiency.
  • Bioconjugation: The compound can be used to label proteins or other biomolecules with biotin, facilitating detection and purification through streptavidin or avidin interactions.
  • Gene Regulation Studies: Due to its role in histone modification, it can be utilized in studies examining gene expression regulation mechanisms .

Interaction studies involving N-Biotinyl-4-aminobenzoic acid focus on its binding properties with enzymes like biotinidase. These studies help elucidate the kinetics and mechanisms of enzyme-substrate interactions, which are crucial for understanding metabolic pathways involving biotin. Additionally, research into its interactions with proteins tagged with streptavidin or avidin provides insights into protein localization and function within cells .

Several compounds share structural or functional similarities with N-Biotinyl-4-aminobenzoic acid:

Compound NameStructure/FunctionUnique Features
BiotinEssential coenzymeDirectly involved in carboxylation reactions
Para-Aminobenzoic AcidPrecursor to folateInvolved in nucleic acid synthesis
Biotinylated ProteinsProteins modified with biotinUsed for affinity purification
N-(+)-Biotinyl-LysineBioconjugate for labeling amino acidsUseful in studying protein interactions

N-Biotinyl-4-aminobenzoic acid stands out due to its specific application as a substrate for enzymatic assays while also serving as a versatile tool for protein labeling and gene regulation studies. Its unique combination of properties makes it an important compound in biochemical research and diagnostics .

Biotinidase Substrate Specificity and Catalytic Mechanisms

Biotinidase exhibits distinctive substrate specificity patterns that reflect its physiological role in biotin recycling and metabolism. The enzyme demonstrates primary activity toward biotinylated substrates, with N-Biotinyl-4-aminobenzoic acid serving as a well-characterized artificial substrate for enzymatic assays [2]. The natural substrate biocytin exhibits markedly higher affinity, with a Km value of 22 μM compared to 0.5-1.0 mM for N-Biotinyl-4-aminobenzoic acid [3]. This substantial difference in substrate affinity reflects the enzyme's evolutionary optimization for processing endogenous biotinylated compounds.

The catalytic mechanism of biotinidase involves hydrolysis of the amide bond between biotin and the amino acid or peptide moiety [2] [4]. The enzyme functions as an amidohydrolase, cleaving biotinyl-peptides and biocytin to release free biotin for metabolic recycling [5]. High-performance liquid chromatography studies have confirmed that biotinidase attacks the amide linkage of biotinyl-4-aminobenzoic acid, releasing para-aminobenzoic acid as the hydrolysis product [2]. This reaction occurs optimally at pH 6.0 and 37°C, conditions that represent the physiological environment for enzyme function [6].

The enzyme exhibits remarkable substrate tolerance, demonstrating activity toward various biotinylated aromatic compounds beyond its natural substrates [6]. However, structural modifications to the biotin moiety or the amino acid component significantly influence enzymatic recognition and processing rates. Alternative substrates such as biotinyl-6-aminoquinoline show comparable kinetic parameters to biotinyl-4-aminobenzoic acid, with Km values of 22 μM, suggesting similar binding mechanisms [3].

Kinetic Parameters of Enzymatic Hydrolysis

The kinetic parameters of biotinidase reveal important insights into its catalytic efficiency and substrate processing capabilities. For N-Biotinyl-4-aminobenzoic acid, the enzyme exhibits a Km range of 0.5-1.0 mM, indicating moderate substrate affinity . The Vmax values for purified biotinidase preparations range from 0.26 to 0.35 nmol×min⁻¹×mg⁻¹ protein, demonstrating consistent catalytic capacity across different enzyme preparations [6].

Table 1: Biotinidase Kinetic Parameters

ParameterValueSubstrateReference
Km0.5-1.0 mMN-Biotinyl-4-aminobenzoic acid
Km22 μMBiocytin [3]
Km22 μMBiotinyl-6-aminoquinoline [3]
Vmax0.26-0.35 nmol×min⁻¹×mg⁻¹Various substrates [6]
Activity Range4.4-10 nmol/min/mLSerum (normal) [3]

The enzyme demonstrates linear kinetics with respect to substrate concentration up to saturating levels, following classic Michaelis-Menten behavior [6]. Time-course studies indicate that biotinidase activity remains linear for extended periods, with hydrolysis continuing for at least 4 hours under optimal conditions [6]. This temporal stability is crucial for accurate enzymatic assays and reflects the enzyme's robust catalytic properties.

Biotinidase variants with altered kinetic properties have been identified in clinical populations, particularly those with elevated Km values [7]. These variants exhibit 105-430 fold increases in Km while maintaining similar Vmax values, resulting in dramatically reduced catalytic efficiency [7]. Such kinetic alterations provide valuable insights into structure-function relationships and demonstrate the critical importance of substrate binding affinity for enzymatic function.

Allosteric Modulation of Enzyme Activity

Current research indicates limited evidence for classical allosteric regulation of biotinidase activity. The enzyme appears to function primarily through substrate-level regulation rather than allosteric mechanisms [8] [9]. However, studies have documented age-related changes in biotinidase activity levels, with approximately 48% of individuals with partial biotinidase deficiency showing elevated enzyme activity with increasing age [8] [9].

This recovery phenomenon suggests potential regulatory mechanisms that may involve post-translational modifications or changes in enzyme expression levels rather than direct allosteric modulation [8]. The recovery is particularly associated with specific genetic variants, notably the p.(Asp444His) allele, which represents the most common variant in patients displaying activity recovery [8]. This genotype-phenotype correlation indicates that certain amino acid substitutions may confer enhanced stability or altered regulatory properties to the enzyme.

The enzyme's activity can be influenced by various physiological factors, including biotin availability and metabolic state [10]. Studies in patients with glycogen storage diseases have shown elevated biotinidase activity levels, suggesting potential metabolic regulation of enzyme expression or activity [10]. This upregulation may serve to provide additional biotin cofactor during periods of increased metabolic demand, particularly for gluconeogenesis and fatty acid synthesis.

Competitive Inhibition Studies with Structural Analogues

Biotinidase competitive inhibition studies have revealed important insights into enzyme-substrate interactions and binding site characteristics. A comprehensive screening of biotin analogues identified several potent competitive inhibitors, with biotinyl-methyl 4-(amidomethyl)benzoate demonstrating the most significant inhibitory effect [11] [12].

Table 2: Biotinidase Competitive Inhibition Data

InhibitorKi (mM)Inhibition (%)Vmax (nmol×min⁻¹×mg⁻¹)Km (mM)
Biotinyl-methyl 4-(amidomethyl)benzoate0.06800.290.04
Biotinyl anilide0.2626-800.260.07
Biotinyl 2-amido-pyridine0.2726-800.280.01
Biotinyl allylamide0.0926-800.350.06

The most potent inhibitor, biotinyl-methyl 4-(amidomethyl)benzoate, exhibits a Ki value of 0.06 mM and achieves 80% inhibition at 1 mM concentration [11]. Enzyme kinetic studies confirm that this compound acts through competitive inhibition, with characteristic increases in apparent Km values while maintaining constant Vmax values [11]. The competitive nature of inhibition indicates that these analogues bind to the same active site as natural substrates, competing for enzyme binding [11].

Structural analysis of the inhibitors reveals key determinants of binding affinity and inhibitory potency. The presence of methyl ester groups and amidomethyl substitutions on the benzene ring significantly enhances inhibitory activity compared to simpler analogues [6]. These modifications likely improve binding interactions within the enzyme active site, resulting in tighter binding and more effective competitive inhibition.

XLogP3

1.2

Sequence

X

Other CAS

6929-40-4

Wikipedia

N-Biotinyl-4-aminobenzoic acid

Dates

Last modified: 08-16-2023

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